molecular formula C23H18N2O7 B5912781 methyl 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}benzoate

methyl 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}benzoate

Cat. No. B5912781
M. Wt: 434.4 g/mol
InChI Key: QRQSZMRXEBIPBN-GZTJUZNOSA-N
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Description

Methyl 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of benzodioxole derivatives and has shown promising results in various research studies.

Mechanism of Action

The mechanism of action of methyl 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}benzoate is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways involved in various biological processes.
Biochemical and Physiological Effects:
Methyl 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}benzoate has been shown to exhibit various biochemical and physiological effects. It has been found to possess antioxidant properties and can scavenge free radicals, which may contribute to its anti-inflammatory effects. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}benzoate in lab experiments is its ability to exhibit multiple biological activities. This compound can be used in various assays to study its effects on different enzymes, signaling pathways, and cellular processes. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on methyl 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}benzoate. One potential direction is to investigate its potential use in drug delivery systems. This compound has been shown to possess fluorescent properties, which may make it useful as a probe for imaging studies. Another direction is to study its effects on specific enzymes or signaling pathways involved in various diseases, such as cancer and inflammation. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of methyl 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}benzoate can be achieved through a multi-step process involving the use of various reagents and solvents. The synthesis method involves the reaction of 1,3-benzodioxole with furoyl chloride to form a key intermediate, which is then reacted with amino benzoic acid and methyl chloroformate to yield the final product.

Scientific Research Applications

Methyl 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}benzoate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use in drug delivery systems and as a fluorescent probe for imaging studies.

properties

IUPAC Name

methyl 4-[[(E)-3-(1,3-benzodioxol-5-yl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O7/c1-29-23(28)15-5-7-16(8-6-15)24-21(26)17(25-22(27)19-3-2-10-30-19)11-14-4-9-18-20(12-14)32-13-31-18/h2-12H,13H2,1H3,(H,24,26)(H,25,27)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQSZMRXEBIPBN-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(2E)-3-(2H-1,3-benzodioxol-5-YL)-2-[(furan-2-YL)formamido]prop-2-enamido]benzoate

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